molecular formula C13H8Br3N B11952625 Fluoren-2-amine, 1,3,7-tribromo- CAS No. 724-31-2

Fluoren-2-amine, 1,3,7-tribromo-

Cat. No.: B11952625
CAS No.: 724-31-2
M. Wt: 417.92 g/mol
InChI Key: DESWTTXWHWPCJD-UHFFFAOYSA-N
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Description

Fluoren-2-amine, 1,3,7-tribromo- is a brominated derivative of fluoren-2-amine This compound is characterized by the presence of three bromine atoms at the 1, 3, and 7 positions of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoren-2-amine, 1,3,7-tribromo- typically involves the bromination of fluoren-2-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of fluoren-2-amine, 1,3,7-tribromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Fluoren-2-amine, 1,3,7-tribromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes .

Scientific Research Applications

Fluoren-2-amine, 1,3,7-tribromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of fluoren-2-amine, 1,3,7-tribromo- involves its interaction with molecular targets through its functional groups. The bromine atoms and amine group can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and nucleophilic attacks. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Fluoren-2-amine: The parent compound without bromine atoms.

    1,3,7-Tribromofluorene: A similar compound with bromine atoms but lacking the amine group.

Uniqueness

Fluoren-2-amine, 1,3,7-tribromo- is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical modifications and applications compared to its analogs .

Properties

CAS No.

724-31-2

Molecular Formula

C13H8Br3N

Molecular Weight

417.92 g/mol

IUPAC Name

1,3,7-tribromo-9H-fluoren-2-amine

InChI

InChI=1S/C13H8Br3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2

InChI Key

DESWTTXWHWPCJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=CC(=C(C(=C31)Br)N)Br

Origin of Product

United States

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